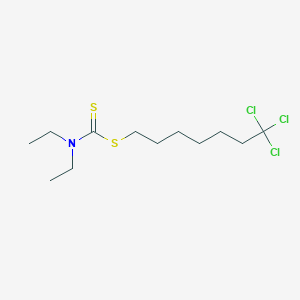![molecular formula C17H25N3O2 B14351550 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide CAS No. 91222-43-4](/img/structure/B14351550.png)
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is an organic compound with a complex structure that includes a dipropylamino group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide typically involves the reaction of 4-(dipropylamino)-3-methylbenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dipropylamine: An organic compound with a similar dipropylamino group but different overall structure.
N,N’-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylidene]propanediamide: A compound with a similar core structure but different substituents.
Uniqueness
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
91222-43-4 |
|---|---|
Fórmula molecular |
C17H25N3O2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[[4-(dipropylamino)-3-methylphenyl]methylidene]propanediamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-8-20(9-5-2)15-7-6-13(10-12(15)3)11-14(16(18)21)17(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,18,21)(H2,19,22) |
Clave InChI |
OWDRZSWMMIQYRF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=C(C=C(C=C1)C=C(C(=O)N)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


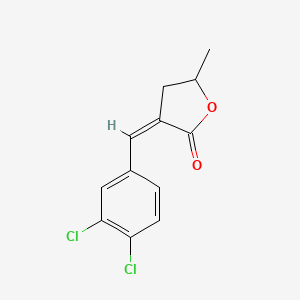
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
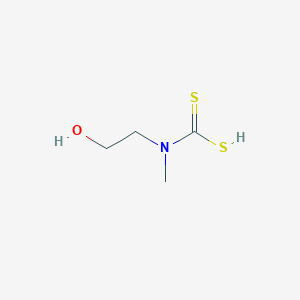
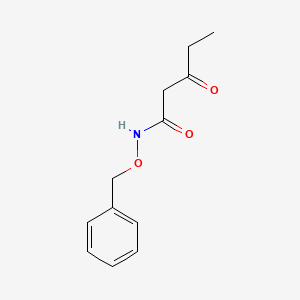
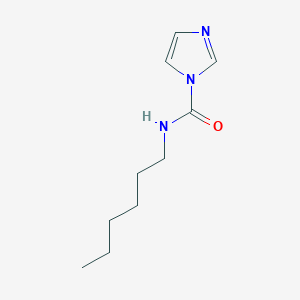

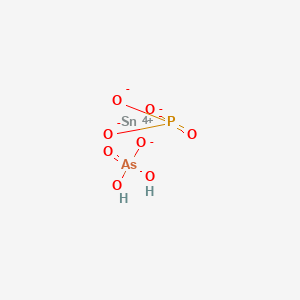

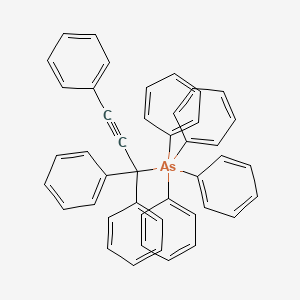
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
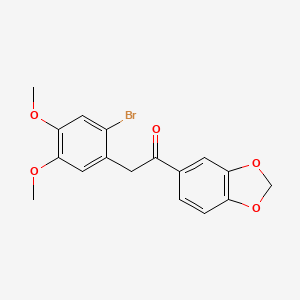
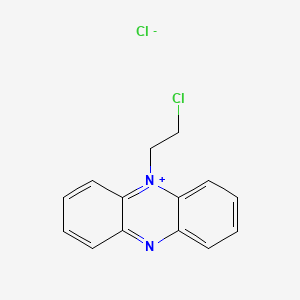
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
